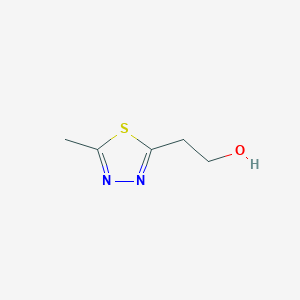

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIWDKZXCKEGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289530 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847155-18-4 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847155-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Ethanol and Its Functionalized Derivatives

Foundational Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Ring System

The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These routes typically involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions Involving Thiosemicarbazides and Related Precursors

A prevalent and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives. nih.govrsc.org This approach is widely employed due to the ready availability of the starting materials. The general mechanism involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, such as an acid chloride or ester, in the presence of a dehydrating agent.

The reaction proceeds through an initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization with the elimination of a water molecule to form the aromatic 1,3,4-thiadiazole ring. Common dehydrating agents used to facilitate this transformation include strong acids like sulfuric acid and polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride.

For instance, the reaction of a carboxylic acid with thiosemicarbazide can be promoted by polyphosphate ester (PPE) in a one-pot synthesis to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. rsc.orgmdpi.com This method avoids the use of more toxic reagents like phosphorus oxychloride. The reaction is believed to proceed through the formation of an acylated thiosemicarbazide intermediate, which then undergoes cyclodehydration. rsc.orgmdpi.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole derivative | rsc.orgmdpi.com |

| Thiosemicarbazide and Aromatic Carboxylic Acid | POCl3 | 2-Amino-5-aryl-1,3,4-thiadiazole | rsc.org |

| N-phenyl thiosemicarbazide and Aromatic Carboxylic Acid | Concentrated H2SO4 | 2-Anilino-5-aryl-1,3,4-thiadiazole | rsc.org |

Approaches from Acylhydrazines and Thiohydrazines

Acylhydrazines (or hydrazides) and thiohydrazines serve as valuable precursors for the synthesis of the 1,3,4-thiadiazole core. nih.govuobaghdad.edu.iq These methods often involve reaction with a carbon disulfide or a related sulfur-containing reagent. In a typical procedure, an acylhydrazine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a dithiocarbazate salt. This intermediate can then be cyclized, often with the aid of a dehydrating agent or by reaction with a second electrophile, to yield the 1,3,4-thiadiazole ring.

A more recent development involves the direct coupling of acylhydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide. nih.govrdd.edu.iq This method provides a mild and modular route to multi-functionalized 1,3,4-thiadiazoles in excellent yields and demonstrates a broad substrate scope. nih.govrdd.edu.iq

| Starting Materials | Reagents/Conditions | Product | Reference |

| Acylhydrazine and Carbon Disulfide | Base (e.g., KOH) | 5-Substituted-1,3,4-thiadiazole-2-thiol | nih.gov |

| Acylhydrazine and Primary Nitroalkane | S8, Na2S | 2,5-Disubstituted-1,3,4-thiadiazole | nih.govrdd.edu.iq |

| Thiohydrazide and Orthoester | - | 2,5-Disubstituted-1,3,4-thiadiazole | nih.gov |

Ring Transformation Reactions (e.g., from 1,3,4-Oxadiazoles)

The transformation of a pre-existing heterocyclic ring into a 1,3,4-thiadiazole offers an alternative and powerful synthetic strategy. A common example is the conversion of 1,3,4-oxadiazoles into their corresponding 1,3,4-thiadiazole analogs. This is typically achieved by heating the 1,3,4-oxadiazole (B1194373) with a thionating agent.

Lawesson's reagent is a popular choice for this transformation, effectively replacing the oxygen atom of the oxadiazole ring with a sulfur atom. Another reported method utilizes thiourea (B124793) as the thionating agent, providing a convenient procedure for the direct conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles. researchgate.netchemscene.com This ring transformation is particularly useful for accessing thiadiazole derivatives that might be difficult to synthesize through direct cyclization methods.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazole | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | researchgate.net |

| 2,5-Diaryl-1,3,4-oxadiazole | Thiourea | 2,5-Diaryl-1,3,4-thiadiazole | researchgate.netchemscene.com |

Specific Synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol and its Analogs

The synthesis of the target molecule, 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol, requires a strategy that either builds the ethanol (B145695) side chain onto a pre-formed 5-methyl-1,3,4-thiadiazole nucleus or incorporates the functionalized side chain during the ring formation.

Elaboration of 5-Methyl-1,3,4-thiadiazole Precursors

A key precursor for the synthesis of the target compound is a 5-methyl-1,3,4-thiadiazole bearing a suitable functional group at the 2-position that can be elaborated into the desired ethanol side chain. One such versatile precursor is 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). This compound can be synthesized through established methods, such as the reaction of acetyl-thiosemicarbazide with a dehydrating agent.

Another valuable precursor is ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. This ester can be prepared by the reaction of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson's reagent. The ester functionality at the 2-position provides a handle for further chemical transformations.

| Precursor | Synthetic Route | Reference |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Cyclization of acetyl-thiosemicarbazide | General thiadiazole synthesis |

| Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | Reaction of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson's reagent | chemicalbook.com |

Introduction of the Ethanol Side Chain via Carbon-Carbon or Heteroatom-Carbon Bond Formation

With a suitable 5-methyl-1,3,4-thiadiazole precursor in hand, the ethanol side chain can be introduced through various bond-forming reactions.

Heteroatom-Carbon Bond Formation:

A straightforward approach involves the S-alkylation of 2-mercapto-5-methyl-1,3,4-thiadiazole with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base. This reaction forms a thioether linkage, yielding 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol. While not the target molecule, this analog demonstrates a viable strategy for introducing a hydroxyethyl (B10761427) moiety. A recent study detailed the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with various α,ω-dihaloalkanes, which provides a strong precedent for this type of reaction.

Carbon-Carbon Bond Formation:

A more direct route to the target compound involves the formation of a carbon-carbon bond between the thiadiazole ring and the ethanol side chain. One potential strategy starts with the reduction of ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. The ester group can be reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield (5-methyl-1,3,4-thiadiazol-2-yl)methanol. This intermediate could then potentially be homologated to the desired ethanol derivative.

Alternatively, a Grignard reaction could be envisioned. For example, a 2-halo-5-methyl-1,3,4-thiadiazole could be converted to a Grignard reagent, which could then react with an electrophile like ethylene (B1197577) oxide to introduce the hydroxyethyl group. However, the reactivity of Grignard reagents with the thiadiazole ring system would need to be carefully considered to avoid undesired side reactions.

| Precursor | Reagent | Product |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 2-Bromoethanol, Base | 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanol |

| Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | LiAlH4 | (5-Methyl-1,3,4-thiadiazol-2-yl)methanol |

Optimization of Reaction Conditions and Yields for Targeted Synthesis

The efficient synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including the parent structure of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, typically involves the cyclization of thiosemicarbazide derivatives. sbq.org.br The yield and purity of the final product are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of cyclizing agent, solvent, temperature, and reaction duration.

Strong dehydrating acids are commonly employed to facilitate the intramolecular cyclization. Agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are effective, with the choice often influencing the reaction's outcome. mdpi.comijraset.com For instance, the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives has been successfully achieved by reacting an aromatic carboxylic acid with thiosemicarbazide in the presence of POCl₃, followed by heating. mdpi.com The optimization process involves systematically varying these parameters to achieve the highest possible yield.

Solvent selection is another critical factor. While some reactions proceed efficiently under solvent-free conditions, others benefit from a medium that can effectively dissolve reactants and facilitate heat transfer. Ethanol is a commonly used solvent due to its effectiveness and relatively benign environmental profile. researchgate.net The concentration of reactants and the presence of a catalytic amount of a base, such as triethylamine, can also significantly impact reaction efficiency. researchgate.net

Below is a data table illustrating the impact of various conditions on the yield of a model 1,3,4-thiadiazole synthesis, based on general principles found in the literature.

| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | None | 0-25 | 2 | Moderate |

| 2 | POCl₃ | None | 80-90 | 1 | Good |

| 3 | PPA | Toluene | Reflux | 5 | Variable |

| 4 | H₂SO₄ (conc.) | Ethanol | Reflux | 4 | Good-High |

This table represents a conceptual optimization based on established methodologies for 1,3,4-thiadiazole synthesis.

Functionalization Strategies on the 1,3,4-Thiadiazole Ring

The chemical reactivity of the 1,3,4-thiadiazole ring allows for extensive functionalization, enabling the creation of diverse derivatives for various applications.

The 1,3,4-thiadiazole ring contains two nitrogen atoms which are generally considered to have low electron density due to the aromatic system. researchgate.net However, they can undergo electrophilic attack, particularly alkylation or acylation, to form 1,3,4-thiadiazolium salts. researchgate.net This reaction typically requires a reactive electrophile, such as an alkyl halide or acyl chloride. The resulting quaternization of a ring nitrogen atom modifies the electronic properties of the heterocycle, making it more susceptible to nucleophilic attack and potentially altering its biological activity.

The carbon atoms at the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are electron-deficient and thus susceptible to nucleophilic substitution, provided a suitable leaving group is present. This is a primary strategy for introducing functional diversity. For example, a mercapto (-SH) group at the C-2 or C-5 position can be readily alkylated to form thioether derivatives. mdpi.com The synthesis of 2-(ω-haloalkylthio) thiadiazoles from 2-mercapto-5-methyl-1,3,4-thiadiazole exemplifies this approach, where the resulting haloalkylthio derivative can act as an intermediate for further substitutions. mdpi.com

Similarly, other leaving groups can be displaced by a variety of nucleophiles. The reaction of 2-chloroacetamide (B119443) derivatives with a dithiol-thiadiazole has been used to produce new functionalized compounds via nucleophilic substitution. nih.gov This strategy is fundamental for attaching different pharmacophores or functional moieties to the thiadiazole core.

The following table showcases potential nucleophilic substitution reactions on a conceptual 2-substituted-5-methyl-1,3,4-thiadiazole.

| Leaving Group at C-2 | Nucleophile | Reagent Example | Resulting C-2 Substituent |

| -Cl | Amine | R-NH₂ | -NHR (Amino) |

| -SH | Alkyl Halide | R-Br | -S-R (Thioether) |

| -SCH₃ | Hydrazide | R-CONHNH₂ | -NHNHCOR (Hydrazinyl) |

| -Cl | Thiol | R-SH | -S-R (Thioether) |

Systematic modification of substituents at the C-2 and C-5 positions is crucial for conducting structure-activity relationship (SAR) and structure-reactivity studies. By creating a library of analogs of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, researchers can investigate how changes in steric and electronic properties influence the molecule's chemical behavior and biological function. hilarispublisher.commdpi.com

For example, SAR studies have revealed that the introduction of electron-withdrawing groups at the C-5 position can be favorable for certain biological activities. hilarispublisher.com The diversification strategy can involve:

Modification of the C-5 substituent: Replacing the methyl group with various aryl, alkyl, or functionalized moieties. Research has shown that substitutions on a phenyl ring at the C-5 position can significantly impact biological effects. mdpi.com

Modification of the C-2 side chain: Altering the ethanol group through esterification, etherification, or oxidation to introduce different functionalities.

Introduction of substituents via nucleophilic substitution: As described previously, creating series of compounds with diverse groups at the C-2 or C-5 positions. nih.gov

This systematic approach is essential for the rational design of new compounds with targeted properties. acs.org

Contemporary Green Chemistry Approaches in Thiadiazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. mdpi.comscilit.com The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.netnanobioletters.com

Key green chemistry techniques applicable to thiadiazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnanobioletters.com

Ultrasonic Irradiation (Sonochemistry): The use of high-frequency ultrasound can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. mdpi.comresearchgate.net

Solvent-Free and Solid-Support Synthesis: Conducting reactions without a solvent or on a solid support minimizes waste and can simplify product purification. mdpi.comresearchgate.net

These methods offer significant advantages over traditional synthetic routes, aligning with the goals of sustainable chemical manufacturing. nanobioletters.comresearchgate.net

The table below compares conventional and green approaches for the synthesis of thiadiazole derivatives.

| Parameter | Conventional Method | Green Chemistry Approach |

| Energy Source | Oil bath, heating mantle | Microwave, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often hazardous (e.g., benzene, DMF) | Benign (e.g., water, ethanol), or solvent-free |

| Yield | Often moderate | Often good to excellent |

| Work-up | Often complex, requires extraction | Simpler, often filtration-based |

| Environmental Impact | Higher waste generation | Reduced waste and energy use |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Ethanol

Electronic Properties and Aromaticity of the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole is a five-membered heterocyclic aromatic compound containing one sulfur and two nitrogen atoms. chemicalbook.comrsc.org Its aromaticity confers significant stability to the ring system. rsc.orggavinpublishers.comresearchgate.net The presence of highly electronegative nitrogen atoms and a sulfur atom significantly influences the electron density distribution within the ring, rendering it an electron-deficient system. chemicalbook.combepls.com This electronic characteristic is a primary determinant of its reactivity. chemicalbook.com

| Property | Description | Reference |

| Ring Type | Five-membered, planar, aromatic heterocycle | chemicalbook.combepls.com |

| Heteroatoms | 1 Sulfur, 2 Nitrogen | chemicalbook.com |

| Electronic Nature | Electron-deficient, π-excessive system | chemicalbook.comnih.gov |

| Aromaticity | Strong aromatic character leading to high in vivo stability | rsc.orggavinpublishers.com |

| Basicity | Weakly basic due to high aromaticity and inductive effect of sulfur | chemicalbook.com |

The carbon atoms at the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are notably electron-deficient. chemicalbook.com This is a direct consequence of the inductive electron-withdrawing effects of the adjacent pyridine-like nitrogen atoms and the sulfur atom. chemicalbook.com This pronounced low electron density makes these carbon centers highly susceptible to nucleophilic attack. chemicalbook.comnih.govalliedacademies.org Consequently, nucleophilic substitution reactions occur readily at these positions, especially if a suitable leaving group, such as a halogen, is present. nih.govbu.edu.eg The ease of nucleophilic displacement is a characteristic reaction of the 1,3,4-thiadiazole nucleus. nih.govbu.edu.eg

Conversely, the electron-deficient nature of the C-2 and C-5 carbons makes the 1,3,4-thiadiazole ring generally inert towards electrophilic substitution reactions such as nitration, sulfonation, or halogenation. chemicalbook.comnih.govbu.edu.egresearchgate.net The low electron density at these carbon atoms is unfavorable for attack by electron-seeking electrophiles. nih.govresearchgate.net However, this inertness can be overcome by the presence of strong electron-donating groups attached to the ring, which can sufficiently increase the electron density to facilitate such reactions. chemicalbook.combu.edu.eg For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.govbu.edu.eg

While the ring carbons are resistant to electrophilic attack, the nitrogen atoms at the N-3 and N-4 positions are the preferred sites for such reactions. chemicalbook.comnih.gov The lone pairs of electrons on these pyridine-like nitrogen atoms make them nucleophilic centers. Electrophiles readily attack these nitrogen atoms, leading to reactions like N-alkylation or N-acylation, which result in the formation of quaternized 1,3,4-thiadiazolium salts or mesoionic compounds. chemicalbook.comnih.govbu.edu.egresearchgate.net The specific nitrogen atom that is attacked can depend on the nature of the substituents already present on the ring. nih.gov

Reactivity of the Ethanol (B145695) Side Chain and its Methyl-Thiadiazole Moiety

The hydroxyl (-OH) group of the ethanol side chain exhibits typical alcohol reactivity. For instance, the parent ketone can be reduced to form this secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). lookchem.com

A study involving a similar molecular framework, 1-(substituted phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol, demonstrated a unique reaction pathway involving the hydroxyl group. lookchem.com When this alcohol derivative was treated with sodium hydride (NaH) and benzyl (B1604629) halides with the intent of synthesizing an ether, an unexpected intramolecular reaction occurred. Instead of the anticipated O-alkylation, the reaction proceeded through a proposed spiro intermediate, ultimately yielding a 3-benzyl-5-methyl-1,3,4-thiadiazol-2(3H)-one. lookchem.com This suggests that the hydroxyl group, once deprotonated, can participate in complex intramolecular nucleophilic substitutions influenced by the thiadiazole ring.

| Starting Material | Reagents | Expected Product (Ether) | Actual Product (Rearrangement) | Reference |

| 1-(phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol | 1. NaH, DMF2. Benzyl halide | 2-(1-(benzyloxy)-2-phenylethylthio)-5-methyl-1,3,4-thiadiazole | 3-benzyl-5-methyl-1,3,4-thiadiazol-2(3H)-one | lookchem.com |

The presence of the methyl EDG can partially counteract the electron-deficient nature of the thiadiazole ring. This increase in electron density can facilitate electrophilic substitution reactions that are typically difficult on the unsubstituted ring. chemicalbook.com The reactivity of a methyl group on a thiadiazole ring has been described as being similar to that of a methyl group in picoline. bu.edu.eg Furthermore, research has shown that the presence of a methyl group at the 5-position of the thiadiazole ring can be crucial for enhancing the biological activity of certain derivatives, highlighting its electronic influence on the molecule's properties. gavinpublishers.com

| Feature | Influence on Reactivity | Reference |

| Electronic Effect | Electron-donating (inductive effect) | rsc.org |

| Impact on Ring | Increases electron density, partially offsetting the ring's electron deficiency | chemicalbook.com |

| Effect on Electrophilic Substitution | May facilitate electrophilic attack on the ring carbons | chemicalbook.com |

| Analogous Reactivity | Similar to the methyl group in picoline | bu.edu.eg |

Stability and Ring Cleavage under Varying Conditions (e.g., strongly basic media)

One of the characteristic reactions of the 1,3,4-thiadiazole nucleus is its susceptibility to ring opening when subjected to strongly basic conditions. nih.gov This reactivity is attributed to the electron-deficient nature of the carbon atoms within the ring, a consequence of the electronegativity of the adjacent nitrogen atoms. This low electron density makes the ring carbons susceptible to nucleophilic attack. nih.gov In the presence of a strong base, such as a concentrated hydroxide (B78521) solution, a nucleophilic attack on a ring carbon can initiate a cascade of reactions leading to the cleavage of the heterocyclic ring. The precise mechanism and products of this degradation pathway depend on the specific substituents and reaction conditions.

While 1,2,4-thiadiazoles with substituents are noted to be more stable against acids and alkalis, the 1,3,4-thiadiazole isomer is known to react with alkaline solutions. isres.org The presence of the methyl and 2-hydroxyethyl groups on the 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol molecule will modulate this inherent reactivity, but the fundamental susceptibility of the 1,3,4-thiadiazole core to base-mediated ring-opening remains a key aspect of its chemical profile. nih.gov

Table 1: Stability and Reactivity of the 1,3,4-Thiadiazole Ring

| Condition | Effect on 1,3,4-Thiadiazole Ring | Underlying Cause |

|---|---|---|

| Neutral/Acidic Media | Generally stable | Aromatic character of the heterocyclic ring. |

| Strongly Basic Media | Susceptible to ring opening/cleavage nih.gov | Low electron density on ring carbons due to electronegative nitrogen atoms, facilitating nucleophilic attack. nih.gov |

Tautomeric Considerations in Substituted Thiadiazoles Relevant to Reactivity

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, is a critical consideration in understanding the reactivity of substituted thiadiazoles. mdpi.com Although 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol itself does not possess the substituents that typically lead to common tautomeric forms (like a mercapto or amino group directly attached to the ring), understanding the tautomerism in related thiadiazole derivatives provides essential context for the potential reactivity of the thiadiazole nucleus.

The most studied form of tautomerism in this class of compounds is thiol-thione tautomerism. isres.org When a mercapto group (-SH) is attached to the thiadiazole ring, it can exist in equilibrium with its thione tautomer (-C=S, NH). isres.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. nih.gov These two tautomeric forms possess distinct chemical properties and reactivity:

Thiol form: Behaves as a typical thiol, capable of undergoing S-alkylation and oxidation.

Thione form: Contains a reactive C=S double bond and an N-H group, allowing for different reaction pathways.

The existence of these different forms directly affects the molecule's reactivity profile. isres.org Similarly, thiadiazoles with hydroxyl or amino substituents can exhibit analogous oxo-hydroxy and amino-imino tautomerism, respectively. The reactivity of the molecule as a whole is significantly impacted by which tautomeric form predominates under specific conditions. nih.gov For instance, electrophilic attacks may occur at different sites (e.g., on the exocyclic heteroatom or a ring nitrogen) depending on the tautomer present. nih.gov

Table 2: Common Tautomeric Forms in Substituted 1,3,4-Thiadiazoles and Their Reactivity Implications

| Tautomerism Type | Example Substituent | Tautomeric Forms | Relevance to Reactivity |

|---|---|---|---|

| Thiol-Thione | 2-Mercapto-1,3,4-thiadiazole | Thiol (-SH) <=> Thione (>C=S) isres.orgnih.gov | The two forms have different nucleophilic/electrophilic sites, influencing alkylation, oxidation, and complexation reactions. isres.org |

| Amino-Imino | 2-Amino-1,3,4-thiadiazole (B1665364) | Amino (-NH2) <=> Imino (=NH) | Affects sites of protonation, alkylation, and reactions with carbonyl compounds. Governs electrophilic attack sites on the amino group versus the ring nitrogen. nih.gov |

| Keto-Enol | 2-(1,3,4-thiadiazol-2-yl)-ketone | Keto (-C(=O)-CH-) <=> Enol (-C(OH)=C-) mdpi.comnih.gov | Influences acidity of α-protons and susceptibility to nucleophilic addition at the carbonyl carbon versus electrophilic attack at the double bond. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol provides critical information about the electronic environment of the protons. The spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.

The methyl group (CH₃) protons attached to the thiadiazole ring typically appear as a sharp singlet in the upfield region, as they have no adjacent protons to couple with. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethanol (B145695) side chain form an ethyl system. The methylene group adjacent to the electron-withdrawing thiadiazole ring is deshielded and appears further downfield compared to the methylene group adjacent to the hydroxyl group. These two groups appear as triplets due to spin-spin coupling with each other. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5-CH ₃ | ~2.7 | Singlet | - |

| Ring-CH ₂- | ~3.3 | Triplet | ~6-7 |

| -CH ₂-OH | ~4.0 | Triplet | ~6-7 |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The molecule contains five distinct carbon atoms. The two carbons of the 1,3,4-thiadiazole (B1197879) ring (C2 and C5) are significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms and their aromatic character, causing them to resonate at high chemical shifts (typically >150 ppm). The carbons of the ethanol side chain and the methyl group appear at lower chemical shifts. The chemical shifts of carbons in heterocyclic systems are influenced by the electronegativity of the heteroatoms. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C 5-CH₃ | ~15 |

| Ring-C H₂- | ~35 |

| -C H₂-OH | ~60 |

| C 5 (Thiadiazole) | ~165 |

| C 2 (Thiadiazole) | ~170 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are indispensable for confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two methylene proton signals of the ethanol chain, confirming their direct scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for the methyl and two methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key correlations would include:

A correlation from the methyl protons to the C5 of the thiadiazole ring.

Correlations from the methylene protons adjacent to the ring to both C2 and C5 of the ring, confirming the attachment point of the ethanol side chain.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol would display characteristic absorption bands corresponding to its structural features. The thiadiazole ring itself gives rise to a group of characteristic bands. jmchemsci.com

Key expected vibrational frequencies include:

A broad, strong absorption band in the region of 3400-3200 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.

Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching of the methyl and methylene groups.

A characteristic C=N stretching vibration from the thiadiazole ring, typically observed around 1620 cm⁻¹. jmchemsci.com

Vibrations associated with the thiadiazole ring, including C-S stretching, are expected in the fingerprint region (below 1500 cm⁻¹). jmchemsci.com

Table 3: Predicted FT-IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3400-3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=N Stretch (Ring) | ~1620 | Medium |

| C-O Stretch | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HR-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass, allowing for the determination of the molecular formula.

For 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol (C₅H₈N₂OS), the calculated exact mass is approximately 144.0385 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this corresponding m/z value.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common. libretexts.org Key fragment ions for this compound would likely include:

[M - H₂O]⁺: Loss of water from the ethanol moiety.

[M - CH₂OH]⁺: Alpha-cleavage resulting in the loss of a hydroxymethyl radical.

A prominent peak corresponding to the 5-methyl-1,3,4-thiadiazolyl cation, resulting from the cleavage of the bond between the ring and the side chain.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to UV-Vis radiation, electrons in lower energy orbitals can be excited to higher energy orbitals, provided the energy of the radiation matches the energy difference between these orbitals. For organic compounds, the most significant transitions are typically π → π* and n → π*. The 1,3,4-thiadiazole ring system in 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol constitutes the primary chromophore, the part of the molecule responsible for absorbing light.

The electronic absorption spectrum of 1,3,4-thiadiazole derivatives is characterized by absorption bands that correspond to these electronic transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. These are typically observed in the ultraviolet region. The n → π* transitions involve the excitation of a non-bonding electron (for instance, from the lone pairs on the sulfur and nitrogen atoms of the thiadiazole ring) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are influenced by the substituents on the thiadiazole ring and the solvent used for the analysis. For 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, the methyl and ethanol groups attached to the thiadiazole ring will have a subtle effect on the energy levels of the molecular orbitals, thus influencing the precise λmax values.

| Electronic Transition | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the thiadiazole ring. | Typically in the shorter wavelength UV region. |

| n → π | Excitation of a non-bonding electron (from S or N atoms) to a π antibonding orbital of the thiadiazole ring. | Typically at longer wavelengths in the UV region, with lower intensity. |

Elemental Analysis (CHNS) for Purity and Empirical Formula Validation

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For organic compounds, this typically involves the quantitative determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. nih.gov

The molecular formula for 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is C₅H₈N₂OS. Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (5 * 12.011) / 144.21 * 100% = 41.64%

Hydrogen (H): (8 * 1.008) / 144.21 * 100% = 5.59%

Nitrogen (N): (2 * 14.007) / 144.21 * 100% = 19.42%

Oxygen (O): (1 * 15.999) / 144.21 * 100% = 11.09%

Sulfur (S): (1 * 32.06) / 144.21 * 100% = 22.24%

In a typical CHNS analysis of a pure sample of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, the experimentally obtained percentages of C, H, N, and S would be expected to be in close agreement with these theoretical values, generally within a ±0.4% deviation. This concordance provides strong evidence for the compound's structural integrity and purity. The structures of various 1,3,4-thiadiazole derivatives are often confirmed using elemental analysis alongside other spectroscopic methods. gelisim.edu.trresearchgate.net

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 41.64 |

| Hydrogen | H | 5.59 |

| Nitrogen | N | 19.42 |

| Sulfur | S | 22.24 |

Computational and Theoretical Investigations of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Ethanol

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT), Ab Initio Molecular Orbital Calculations)

Quantum chemical calculations are powerful tools for investigating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. ekb.eg Among the most widely used methods for studying heterocyclic systems like thiadiazole derivatives are Density Functional Theory (DFT) and ab initio molecular orbital calculations.

DFT, particularly with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, has proven to be highly effective for predicting molecular properties. researchgate.netcyberleninka.ru This method is often paired with basis sets such as 6-311++G(d,p) to provide a high level of accuracy in calculations of geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These computational approaches allow for a detailed examination of a molecule's characteristics at the atomic level, providing insights that are complementary to experimental data.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves calculating the total energy of the molecule for various atomic arrangements to find the structure with the minimum energy. researchgate.net For flexible molecules like 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, which has rotatable bonds, this involves exploring the conformational energy landscape.

A detailed conformational analysis was performed on the related MTPN molecule, which revealed three stable conformers. The stability of these conformers is heavily influenced by intramolecular interactions, such as hydrogen bonding. A similar analysis for 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol would involve rotating the ethanol (B145695) side chain to identify energy minima. The most stable conformer, confirmed by the absence of imaginary vibrational frequencies, serves as the basis for all subsequent property calculations. researchgate.net The relative energies of different conformers provide insight into their population at thermal equilibrium. For instance, in the MTPN study, the most stable conformer was found to be 21.9 kJ/mol more stable than a less favorable one, indicating it would be the overwhelmingly predominant form.

| Conformer | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Conformer I | 0.00 | Most Stable, stabilized by intramolecular O-H···N hydrogen bond |

| Conformer II | 15.5 | Intermediate Stability |

| Conformer III | 21.9 | Least Stable |

This table is based on data for 1-(5-methyl- ymerdigital.comresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol (MTPN) and is for illustrative purposes.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the most likely to accept an electron, indicating electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comschrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. wikipedia.org Conversely, a large energy gap implies higher stability. irjweb.com DFT calculations are routinely used to compute the energies of these orbitals and the resulting gap, which helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.91 |

| ELUMO | -1.02 |

| Energy Gap (ΔE) | 5.89 |

This table is based on data for 1-(5-methyl- ymerdigital.comresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol (MTPN) and is for illustrative purposes. researchgate.net

Understanding the distribution of electronic charge across a molecule is fundamental to predicting its reactive sites and intermolecular interactions. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from quantum chemical calculations. researchgate.net This analysis provides insight into the electrophilic and nucleophilic centers. For example, atoms with a significant negative charge are likely sites for electrophilic attack, while those with a positive charge are prone to nucleophilic attack. researchgate.net

| Atom | Charge (a.u.) |

|---|---|

| S (Thiadiazole ring) | -0.082 |

| N (Thiadiazole ring, adjacent to C=S) | -0.215 |

| N (Thiadiazole ring, adjacent to C-CH3) | -0.341 |

| C (Methyl group) | -0.536 |

| O (Hydroxyl group) | -0.655 |

This table is based on data for 1-(5-methyl- ymerdigital.comresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol (MTPN) and is for illustrative purposes. researchgate.net

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental results. Harmonic vibrational frequency calculations using DFT can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and twisting of specific functional groups. A close match between the calculated and experimental spectra provides strong evidence for the correctness of the optimized molecular structure. researchgate.net

Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts can be compared to experimental NMR data to aid in the structural elucidation of complex molecules.

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

|---|---|---|---|

| O-H stretch | - | - | 3652 |

| C-H stretch (methyl) | 2994 | 2935 | 3030 |

| C=N stretch (ring) | 1575 | 1512 | 1520 |

| C-S stretch (ring) | 721 | 720 | 719 |

This table is based on data for 1-(5-methyl- ymerdigital.comresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol (MTPN) and is for illustrative purposes. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Quantum chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. beilstein-journals.org

For thiadiazole derivatives, theoretical studies can model various reactions, such as their synthesis or subsequent functionalization. For example, the mechanism for the formation of 2-amino-5-methyl-1,3,4-thiadiazole has been simulated as a complex, multi-stage process, with activation barriers for each step estimated using DFT and MP2 methods. cyberleninka.ru Such studies provide a step-by-step molecular view of the reaction, revealing bond-breaking and bond-forming events that are impossible to observe directly through experiment. researchgate.net

Structure-Reactivity Relationship Predictions via Computational Models

The molecular descriptors calculated through quantum chemical methods (e.g., HOMO-LUMO gap, atomic charges, dipole moment) can be used to build predictive models for chemical reactivity and biological activity. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to find a statistical correlation between these computed descriptors and an observed property. ymerdigital.comdoi.org

For a series of thiadiazole derivatives, a QSAR model could be developed to predict their anticancer or antimicrobial activity. researchgate.netnih.gov By identifying which molecular properties are most influential, these models can guide the design of new, more potent compounds without the need for exhaustive synthesis and testing. ymerdigital.comtandfonline.com For example, a QSAR study might reveal that a lower LUMO energy and a specific charge distribution on the thiadiazole ring are correlated with higher biological activity, thereby providing a clear strategy for the rational design of new drug candidates. ymerdigital.comresearchgate.net

Thermochemical and Thermophysical Property Prediction via Computational Methods

Computational chemistry provides a powerful framework for the theoretical investigation of molecular properties, offering insights that complement and sometimes precede experimental findings. For 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol, computational methods are instrumental in predicting its thermochemical and thermophysical properties, which are crucial for understanding its stability, reactivity, and behavior in various physical states. These predictions are typically achieved through high-level quantum chemical calculations.

Detailed research findings on the specific thermochemical and thermophysical properties of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol are not extensively available in peer-reviewed literature. However, the methodologies for such predictions are well-established and have been applied to structurally similar 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netresearchgate.net These studies serve as a blueprint for how the properties of the title compound would be computationally determined.

The primary methods employed are based on Density Functional Theory (DFT) and composite ab initio methods. researchgate.netacs.org Functionals like B3LYP, often paired with extensive basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. acs.org More accurate energy calculations are often performed using higher-level composite methods like the Gaussian-n (Gn) theories (e.g., G3(MP2)) which systematically approximate the results of even more computationally expensive methods to achieve high accuracy for thermochemical data. researchgate.net

From the optimized molecular structure and vibrational analysis, it is possible to compute several key thermochemical and thermophysical properties. These include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv), typically at a standard state of 298.15 K and 1 atm. These parameters are fundamental to predicting the compound's behavior in chemical reactions and processes.

The following tables outline the key thermochemical and thermophysical properties that would be determined for 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol through such computational studies. Due to the absence of specific published research for this compound, the tables describe the properties and the typical computational approaches used for their prediction.

Predicted Thermochemical Properties

This table summarizes the key thermochemical quantities that are typically calculated to describe the energetic stability of a molecule.

| Property | Predicted Value | Computational Method |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | Data not available in literature | Typically calculated using atomization energy or isodesmic reaction schemes with methods like G3(MP2)//B3LYP. |

| Standard Molar Entropy (Gas Phase, 298.15 K) | Data not available in literature | Derived from statistical mechanics based on calculated vibrational frequencies, rotational constants, and molecular mass. |

| Gibbs Free Energy of Formation (Gas Phase, 298.15 K) | Data not available in literature | Calculated from the enthalpy of formation and the standard entropy. |

Note: The values in this table are placeholders for data that would be generated from dedicated computational studies. The methods listed are based on established practices for similar heterocyclic compounds.

Predicted Thermophysical Properties

This table outlines important thermophysical properties that govern the physical behavior of the compound under varying temperature conditions.

| Property | Predicted Value | Computational Method |

| Heat Capacity at Constant Volume (Cv) | Data not available in literature | Calculated from vibrational, translational, and rotational contributions using statistical mechanics at the DFT (e.g., B3LYP) level. |

| Dipole Moment | Data not available in literature | A direct output from quantum chemical calculations, indicating the polarity of the molecule. |

| Polarizability | Data not available in literature | Calculated to describe the molecule's response to an external electric field. |

Note: The values in this table are placeholders. These properties are standard outputs of quantum chemistry software packages used in computational studies.

The computational investigation of related molecules, such as 2-amino-5-methyl-1,3,4-thiadiazole, has demonstrated a good agreement between theoretical predictions (using methods like G3(MP2)//B3LYP) and experimental data for properties like the gas-phase enthalpy of formation. researchgate.net This lends confidence to the predictive power of these computational techniques for 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol, should such a study be undertaken.

Advanced Research Applications in Chemical Science and Technology

Role as Chemical Scaffolds and Synthetic Precursors

The molecular architecture of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol, featuring a reactive hydroxyl group and a stable heterocyclic core, makes it an excellent scaffold for the synthesis of more elaborate molecules.

Utilization in the Construction of Complex Organic Molecules for Diverse Chemical Research

The 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore found in numerous biologically active compounds. nih.gov The presence of the ethanol (B145695) side chain on this core in 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol provides a convenient attachment point for building more complex structures. Researchers utilize this hydroxyl group for reactions such as esterification or conversion to other functional groups, thereby incorporating the thiadiazole moiety into larger molecular frameworks. For instance, the related precursor, (5-methyl- worldscientific.comaspur.rsmdpi.comthiadiazol-2-ylsulfanyl) acetic acid hydrazide, can be reacted with aldehydes to form complex acetohydrazide derivatives. nih.gov This demonstrates a common synthetic strategy where the side chain attached to the thiadiazole ring is modified to create new, elaborate molecules. This approach allows for the systematic development of new series of compounds for screening in various chemical and biological research programs. nih.gov The functionalization of the parent compound, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), with various linkers further highlights the synthetic versatility of this scaffold in creating diverse chemical entities. nih.govmdpi.com

Applications in Materials Science Research

The unique electronic and chemical properties of the 1,3,4-thiadiazole ring system position its derivatives as promising candidates for the development of advanced materials.

Development as Building Blocks for Functional Materials (e.g., for organic electronics, spintronics, optoelectronic devices)

The 1,3,4-thiadiazole moiety is recognized for its interesting physicochemical properties, which are valuable in materials science. nih.gov Derivatives of 1,3,4-thiadiazole have been explored as components in various applications, including lubricant additives and chelating resins. nih.gov The electron-deficient nature of the thiadiazole ring makes it a useful component in materials for organic electronics and optoelectronics, where tunable electronic characteristics are required. mdpi.com The 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol molecule can serve as a functional building block in this context. The hydroxyl group offers a reactive site for polymerization or for grafting the molecule onto surfaces or into larger conjugated systems, which are integral to many optoelectronic devices. mdpi.com

Investigations into Molecular Mechanisms of Corrosion Inhibition

Thiadiazole derivatives are widely investigated and employed as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.netjmaterenvironsci.com The efficacy of these compounds stems from the presence of nitrogen and sulfur atoms and, in many cases, a conjugated system of electrons. mdpi.com These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. aspur.rsjmaterenvironsci.com

The mechanism of inhibition involves the interaction of the lone pair of electrons on the sulfur and nitrogen atoms with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). aspur.rsjmaterenvironsci.com Weaker electrostatic interactions (physisorption) can also occur. aspur.rs The 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol molecule contains the essential thiadiazole ring with its heteroatoms, making it a candidate for corrosion inhibition studies. The orientation and packing of the adsorbed molecules on the metal surface, influenced by the methyl and ethanol groups, would play a significant role in the stability and coverage of the protective film. worldscientific.com

| Thiadiazole Derivative | Metal | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|---|

| N,N-dihydroxyethyl-(5-methyl- worldscientific.comaspur.rsmdpi.com thiadiazol-2-sulfur)-carbonyl acetamide (B32628) (TSCA) | Q235 Carbon Steel | 1 M HCl | Inhibition efficiency exceeded 96% at 40 mg/L, acting as a mixed-type inhibitor through the formation of an adsorption film. | mdpi.com |

| 5-amino 1,3,4-thiadiazole-2-thiol (B7761032) (5-ATT) | Mild Steel | 1 M HCl | Acted as an effective mixed-type inhibitor with cathodic predominance; adsorption followed the Langmuir isotherm. | researchgate.net |

| 2-amino-5-alkyl-1,3,4-thiadiazole compounds | Metal Surface (Theoretical) | Not Applicable | Molecular mechanics calculations showed that longer alkyl chains could form more stable self-assembled membranes. | worldscientific.com |

| Bis-thiadiazole derivatives | Mild Steel | Dilute HCl | Exhibited over 90% inhibition efficiency at concentrations as low as 40 ppm. | jmaterenvironsci.com |

Exploration as Advanced Ligands in Coordination Chemistry

The field of coordination chemistry benefits greatly from ligands containing heterocyclic motifs. The 1,3,4-thiadiazole ring, with its multiple heteroatoms, is an excellent candidate for forming stable complexes with a variety of metal ions. nih.gov The nitrogen atoms of the thiadiazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. bhu.ac.in

In the case of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol, coordination can occur not only through the ring nitrogen atoms but also potentially through the oxygen atom of the ethanol group, allowing it to act as a bidentate ligand. This chelation can lead to the formation of stable, five- or six-membered rings with the metal ion, an entropically favorable process. The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions. sysrevpharm.org The resulting metal complexes have diverse potential applications, including in catalysis and as new materials with interesting magnetic or electronic properties. bhu.ac.insysrevpharm.org Studies on related thiadiazole derivatives have demonstrated their ability to form complexes with various transition metals, resulting in different geometries. researchgate.netnih.gov

| Ligand | Metal Ion(s) | Proposed Geometry | Reference |

|---|---|---|---|

| 4-[2{5-[4-Nitrobenzylidene)-amino]- worldscientific.comaspur.rsmdpi.comthiadiazole-2yl}phenylimino)-methyl]-phenol (Schiff Base) | Zr(IV), Co(II), Cu(II) | Not specified, 1:2 metal-to-ligand ratio. | bhu.ac.in |

| 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)-1,3,4-thiadiazole-2ylimino}methyl]phenol | Co(II), Ni(II), Cu(II), Zn(II) | Square-planar (Co), Tetrahedral (Ni), Square-pyramidal (Cu), Octahedral (Zn). | researchgate.net |

| bis(5-(benzylthio)-1,3,4-thiadiazol-2-yl)methane | Not specified | Characterized by various spectroscopic and analytical methods. | jocpr.com |

| Ligand derived from citraconicanhydride and 5-amino-1,3,4-thiadiazole-2-thiol | Co(II) | High-spin octahedral geometry. | researchgate.net |

Development as Research Tools for Elucidating Fundamental Chemical and Molecular Processes

The chemical compound 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is emerging as a valuable research tool for the elucidation of fundamental chemical and molecular processes. Its unique molecular architecture, which combines a heterocyclic 1,3,4-thiadiazole ring with a reactive ethanol side chain, offers a versatile platform for a range of applications in advanced chemical research. These applications primarily leverage the compound's ability to act as a ligand, a reactive probe, and a structural scaffold in the synthesis of more complex molecular systems.

The 1,3,4-thiadiazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This ring system is known for its diverse coordination capabilities with various metal ions, making it a valuable component in the design of novel ligands. jmchemsci.com The ethanol group, on the other hand, provides a reactive handle for further functionalization or for direct participation in chemical reactions, allowing researchers to tether the thiadiazole unit to other molecules of interest or to study reaction mechanisms.

The utility of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol as a research tool can be understood through its application in several key areas of chemical science, including coordination chemistry, mechanistic studies, and the development of molecular probes. In each of these areas, the compound's distinct structural features are exploited to gain deeper insights into the fundamental principles governing chemical and molecular interactions.

The 1,3,4-thiadiazole ring of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol possesses multiple heteroatoms with lone pairs of electrons, namely the two nitrogen atoms and the sulfur atom, which can act as donor sites for coordination with metal ions. jmchemsci.com This makes the compound a potentially versatile ligand in coordination chemistry. The presence of the hydroxyl group on the ethanol side chain introduces an additional potential coordination site, allowing the molecule to act as a bidentate or even a tridentate ligand.

The coordination of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol to metal centers can lead to the formation of a variety of coordination complexes with interesting structural and electronic properties. These complexes can serve as model systems for studying metal-ligand interactions, which are fundamental to many chemical and biological processes, including catalysis, electron transfer, and the transport of metal ions in biological systems.

The stability and properties of the resulting metal complexes can be fine-tuned by varying the metal ion, the solvent, and the reaction conditions. The formation of these complexes can be monitored using various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, providing valuable data on the coordination environment of the metal ion and the electronic structure of the complex. The stability of these complexes is quantified by their formation constants, which provide a measure of the strength of the metal-ligand interaction. wikipedia.org

| Metal Ion | Coordination Mode | Potential Application | Spectroscopic Signature (Hypothetical) |

|---|---|---|---|

| Cu(II) | Bidentate (N, O) | Catalysis in oxidation reactions | Shift in C=N stretching frequency in IR; Paramagnetic broadening in NMR |

| Zn(II) | Bidentate (N, N) | Fluorescent sensor for metal ions | Changes in fluorescence emission spectrum |

| Ru(II) | Tridentate (N, N, O) | Photocatalysis and solar energy conversion | Appearance of metal-to-ligand charge transfer (MLCT) band in UV-Vis |

| Pd(II) | Bidentate (N, S) | Cross-coupling reactions | Downfield shift of thiadiazole protons in 1H NMR |

The reactive hydroxyl group of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol allows it to be used as a probe to study the mechanisms of various chemical reactions. By incorporating the thiadiazole moiety into a reacting molecule, researchers can monitor the progress of the reaction and gain insights into the intermediates and transition states involved.

For example, the compound can be used to study the mechanism of esterification reactions by reacting it with a carboxylic acid. The formation of the ester can be followed by monitoring the disappearance of the hydroxyl group's characteristic spectroscopic signature (e.g., in IR or NMR spectroscopy) and the appearance of the ester's signature. Furthermore, the electronic properties of the thiadiazole ring can be sensitive to changes in the chemical environment, providing an additional handle for probing the reaction mechanism.

The electrochemical properties of the thiadiazole ring can also be exploited in mechanistic studies. The redox potential of the thiadiazole moiety can be influenced by the chemical transformations occurring at the ethanol side chain. By using electrochemical techniques such as cyclic voltammetry, it is possible to monitor these changes and to gain information about the electronic effects of the reaction on the thiadiazole ring. This can be particularly useful for studying reactions that involve electron transfer steps.

| Reaction Type | Role of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol | Information Gained | Analytical Technique |

|---|---|---|---|

| Esterification | Reactant | Kinetics and mechanism of ester formation | NMR, IR, Mass Spectrometry |

| Oxidation | Substrate | Identification of oxidation products and intermediates | HPLC, GC-MS, Electrochemistry |

| Nucleophilic Substitution | Leaving group precursor | Study of leaving group ability and reaction kinetics | UV-Vis, Conductivity |

| Polymerization | Initiator or monomer | Mechanism of polymer chain growth and termination | GPC, NMR, MALDI-TOF |

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is a valuable building block for the synthesis of more complex molecular probes designed to study specific molecular processes in chemical and biological systems. The hydroxyl group provides a convenient point of attachment for conjugating the thiadiazole moiety to other molecules, such as fluorescent dyes, affinity labels, or biomolecules.

For instance, the compound can be used to synthesize fluorescent probes for detecting metal ions. By attaching a fluorophore to the thiadiazole unit, a molecule can be created that exhibits changes in its fluorescence properties upon binding to a specific metal ion. Such probes are powerful tools for studying the role of metal ions in biological systems and for developing new diagnostic agents.

Furthermore, the ability to incorporate the thiadiazole unit into larger molecules opens up possibilities for its use in the development of radiolabeled compounds for imaging applications in medicine. The synthesis of derivatives of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol containing a suitable functional group for radiolabeling would allow for the preparation of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) tracers for a variety of biological targets.

The versatility of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol as a building block is further enhanced by the rich chemistry of the 1,3,4-thiadiazole ring itself. The ring can undergo various chemical modifications, allowing for the fine-tuning of the properties of the resulting molecular probes. This combination of a reactive side chain and a modifiable heterocyclic core makes 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol a powerful tool in the toolbox of the modern chemical biologist and medicinal chemist.

Q & A

Q. Q1. What are the common synthetic routes for 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol, and how is its structure validated?

The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic or reflux conditions. For example, hydrazinecarbothioamides can be cyclized in glacial acetic acid to form thiadiazole cores, followed by alkylation or acetylation to introduce the ethanol moiety . Structural validation employs ¹H/¹³C NMR (e.g., methyl protons at δ 2.60–2.62 ppm, aromatic carbons at 116–175 ppm) and mass spectrometry (e.g., HRMS for molecular formula confirmation). IR spectroscopy confirms functional groups like C=O (1652–1666 cm⁻¹) and NH stretches (3285–3303 cm⁻¹) .

Biological Activity Profiling

Q. Q2. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

- Cytotoxicity testing against cancer cell lines (e.g., MTT assay), with IC₅₀ values reported for derivatives like N-(5-methyl-thiadiazol-2-yl)acetamide (e.g., 4j: IC₅₀ = 12.3 µM against MCF-7) .

- Antibacterial screening via disc diffusion or broth microdilution (MIC determination) against S. aureus or E. coli .

- Molecular docking to predict interactions with targets like aromatase or DNA topoisomerases, using software such as AutoDock Vina .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Solvent selection : Propan-2-ol or aqueous media for salt formation (e.g., inorganic salts crystallized from methanol) .

- Catalysts : Use of triethylamine to neutralize HCl during acetylation .

- Temperature control : Refluxing at 80–100°C for 4–6 hours ensures complete cyclization .

- Purification : Column chromatography (methanol:chloroform gradients) or recrystallization (ethanol/water mixtures) .

Mechanistic Studies and Target Engagement

Q. Q4. What mechanistic insights exist for its anticancer activity?

Derivatives inhibit cell proliferation via:

- DNA intercalation or topoisomerase inhibition , evidenced by comet assay DNA damage .

- Enzyme inhibition : Thiadiazole-acetamide analogs block aromatase activity (e.g., fluorescence-based assays measuring NADPH depletion) .

- Apoptosis induction : Flow cytometry shows increased caspase-3 activation in treated cells .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How do substituents on the thiadiazole ring affect bioactivity?

- Methyl/ethyl groups at the 5-position enhance lipophilicity and membrane permeability, improving cytotoxicity (e.g., 4y vs. 4j in Table III ).

- Cyclopropyl substitution (e.g., in pyrrole derivatives) increases metabolic stability but may reduce solubility .

- Thioether linkages (e.g., furan-2-carbaldehyde derivatives) improve binding to cysteine residues in target enzymes .

Analytical Method Development

Q. Q6. How are purity and stability assessed under varying conditions?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Methanol:chloroform (1:9) for monitoring reaction progress .

- Stability studies : Accelerated degradation tests (40°C/75% RH) over 30 days, with NMR tracking decomposition products .

Addressing Data Contradictions

Q. Q7. How to resolve discrepancies in reported biological activities across studies?

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation) .

- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

- Batch-to-batch variability : Characterize purity (>95% by HPLC) and confirm stereochemistry (X-ray crystallography) .

Solubility and Formulation Challenges

Q. Q8. What strategies enhance solubility for in vivo studies?

- Salt formation : Sodium or potassium salts of carboxylated derivatives improve aqueous solubility (e.g., 2-thioethanoic acid salts) .

- Nanoformulation : Liposomal encapsulation or PEGylation increases bioavailability .

- Co-solvents : DMSO:water (1:9) for stock solutions, diluted in PBS for dosing .

Multi-Step Synthesis Design

Q. Q9. How to efficiently design multi-step syntheses for novel derivatives?

- Modular approaches : Synthesize thiadiazole cores first, then introduce substituents via SN2 (e.g., bromoalkane alkylation) or amide coupling .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during heterocycle formation .

- One-pot reactions : Combine cyclization and acetylation steps to reduce intermediates .

Advanced Spectroscopic Techniques

Q. Q10. What advanced methods characterize electronic properties or reactive intermediates?

- X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states in thiadiazoles .

- Electron paramagnetic resonance (EPR) : Detects radical intermediates during redox reactions .

- DFT calculations : Predicts HOMO/LUMO energies for charge-transfer interactions in drug-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.